(6-Ethoxypyrimidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Ethoxypyrimidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone” or EPPM, is a synthetic compound that has been pursued for its potential applications in various fields of research and industry. It is a part of a series of novel triazole-pyrimidine-based compounds that have shown promising neuroprotective and anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds involves the design and characterization of a series of novel triazole-pyrimidine-based compounds . The process includes the use of mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of EPPM is characterized by its molecular formula C18H22N4O3 and a molecular weight of 342.399.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include reductive amination of a precursor compound with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Physical and Chemical Properties Analysis
The physical and chemical properties of EPPM are characterized by its molecular formula C18H22N4O3 and a molecular weight of 342.399.Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds similar to "(6-Ethoxypyrimidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone" have been synthesized and tested for antimicrobial activity. For instance, Patel, Agravat, and Shaikh (2011) described the synthesis of new pyridine derivatives, showcasing variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anti-Inflammatory and Analgesic Properties
Abu‐Hashem and Youssef (2011) synthesized new Visnagen and Khellin Furochromone Pyrimidine Derivatives, demonstrating significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds in pain and inflammation management (Abu‐Hashem & Youssef, 2011).
Potential in Cancer Treatment
Compounds with structural similarities to "this compound" have been evaluated for their potential in cancer treatment. For example, Prinz et al. (2017) reported on derivatives derived from tricyclic heterocycles showing excellent antiproliferative properties against a broad range of cancer cell lines, indicating their potential as tubulin polymerization inhibitors in cancer therapy (Prinz et al., 2017).
Enzyme Inhibition
The research also extends to the exploration of these compounds as enzyme inhibitors. For instance, compounds synthesized from similar chemical structures have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in animal models, which could lead to new treatments for pain (Tsuno et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with akr1c3, a member of the aldo-keto reductase family . This enzyme plays a crucial role in steroid metabolism and resistance to certain chemotherapies .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that this compound may inhibit its target enzyme, potentially akr1c3, thereby altering the normal function of the enzyme .
Biochemical Pathways
If akr1c3 is indeed a target, the compound could influence steroid hormone metabolism and other related pathways .
Pharmacokinetics
The lipophilicity and rate of degradation of similar compounds have been shown to influence their pharmacokinetic properties .
Result of Action
If it acts as an inhibitor of akr1c3, it could potentially alter steroid hormone levels and affect cellular processes regulated by these hormones .
Future Directions
Properties
IUPAC Name |
(6-ethoxypyrimidin-4-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-25-17-12-16(19-13-20-17)18(23)22-9-7-21(8-10-22)14-5-4-6-15(11-14)24-2/h4-6,11-13H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKHZIVXVLOINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.